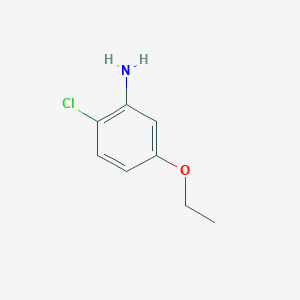

2-Chloro-5-ethoxyaniline

Description

Contextualization within Halogenated Aniline (B41778) Derivatives

Halogenated anilines are a class of organic compounds that are fundamental to many areas of chemical research and industry. nih.gov The presence of one or more halogen atoms on the aniline ring significantly influences the molecule's reactivity, regioselectivity in further reactions, and physical properties. nih.govbohrium.com These compounds are critical starting materials for the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties. researchgate.netchemimpex.comsmolecule.com

The introduction of a halogen, such as chlorine, into the aniline structure provides a reactive handle for various chemical transformations. nih.gov For instance, the chloro group in 2-chloro-5-ethoxyaniline can be a site for nucleophilic substitution reactions or can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govencyclopedia.pub The position of the halogen and other substituents, like the ethoxy group in this case, directs the outcome of subsequent reactions, allowing for the synthesis of specific isomers of more complex molecules. researchgate.net

Significance as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate is rooted in the reactivity of its functional groups. The amino group can be readily converted into a diazonium salt, which is a gateway to a multitude of other functionalities through Sandmeyer and related reactions. wikipedia.org This allows for the replacement of the amino group with halogens, cyano groups, hydroxyl groups, and more.

Furthermore, the aromatic ring itself is activated towards electrophilic substitution, with the positions of substitution being influenced by the directing effects of the chloro, ethoxy, and amino groups. This controlled reactivity is crucial for building complex molecular architectures with high precision. For example, this compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Overview of Research Trajectories for Aryl Amines

Research involving aryl amines, the broader class to which this compound belongs, is continually evolving. A significant area of focus is the development of new and more efficient catalytic methods for their synthesis, particularly through C-N bond-forming reactions like the Buchwald-Hartwig amination and copper-catalyzed coupling reactions. encyclopedia.pubwikipedia.org These methods offer milder reaction conditions and broader substrate scope compared to classical approaches.

Another major research trend is the application of aryl amines in materials science. Their electronic properties make them suitable for the development of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. smolecule.com In medicinal chemistry, there is ongoing research into the structure-activity relationships of aryl amine derivatives to design new therapeutic agents. acs.orgnih.gov Studies also focus on understanding the metabolic pathways of aryl amines, as this has implications for drug development and toxicology. acs.orgnih.gov The environmental fate and remediation of aryl amines are also active areas of investigation due to their widespread industrial use. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYMNWUQZYHGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862288-98-0 | |

| Record name | 2-chloro-5-ethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 2 Chloro 5 Ethoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

In electrophilic aromatic substitution, the incoming electrophile will be directed to the positions most activated by the substituents. For 2-Chloro-5-ethoxyaniline, the primary activating groups are the amine and ethoxy groups. The positions ortho and para to these groups are electronically enriched. Considering the existing substitution pattern, the most probable sites for electrophilic attack are C4 and C6, which are ortho and para to the activating groups.

The halogenation of this compound, such as bromination or further chlorination, is expected to proceed readily due to the highly activated nature of the ring. A Lewis acid catalyst is typically required to polarize the halogen molecule, creating a potent electrophile. lkouniv.ac.in The regiochemical outcome is dictated by the combined directing effects of the existing substituents. The powerful activating effects of the amine and ethoxy groups direct the incoming halogen to the positions ortho and para to them. Therefore, substitution is strongly favored at the C4 and C6 positions. Due to potential steric hindrance from the adjacent chloro group at C2, the C4 and C6 positions are the most likely sites of halogenation.

Nitration and sulfonation are canonical examples of electrophilic aromatic substitution. libretexts.org

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com For this compound, the nitronium ion will attack the electron-rich positions of the aromatic ring. The synthesis of related compounds like 2-nitro-5-ethoxyaniline and 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide involves the nitration of an ethoxyaniline precursor, indicating the favorability of this reaction. google.comsmolecule.com The strong directing power of the amine and ethoxy groups favors the introduction of the nitro group at the C4 or C6 position.

Sulfonation: Sulfonation is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄). lkouniv.ac.in The electrophile is sulfur trioxide (SO₃). This reaction is generally reversible. youtube.com The sulfonation of arylamines is a well-established process that often proceeds through the formation of anilinium hydrogensulfate salts, which then rearrange to the corresponding aminobenzenesulfonic acids upon heating. researchgate.net For this compound, the sulfonic acid group (-SO₃H) would be directed to the C4 or C6 position. This functionalization is valuable as it can introduce water solubility and serve as a directing group for subsequent transformations.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it an effective nucleophile. This allows this compound to participate in a wide array of reactions, leading to the formation of more complex derivatives.

Amidation: The amine group readily reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, in acylation reactions to form amides. scielo.org.mx This transformation is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Sulfonamidation: Similarly, the amine can react with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. This reaction is a common strategy in medicinal chemistry for synthesizing compounds with potential biological activity. googleapis.com The synthesis of related sulfonamides often involves reacting an aniline with a sulfonyl chloride in a suitable solvent, sometimes with a base like pyridine.

Primary amines, such as this compound, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. acs.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible and often requires the removal of water, for instance by azeotropic distillation or the use of a dehydrating agent like molecular sieves, to drive the equilibrium toward the imine product. acs.orgacs.org The formation of imine intermediates is a key step in the synthesis of various heterocyclic compounds.

Alkylation: The amine group can be alkylated by reacting it with alkyl halides. This process can lead to the formation of secondary or tertiary amines. For example, studies on the analogous 2-chloro-5-methoxyaniline (B1294355) have demonstrated its successful N-alkylation with various alkyl halides, such as methyl iodide, 2-bromopropane, and 1-bromooctane, in the presence of a base and a suitable solvent like THF. acs.org The reaction typically proceeds via an Sₙ2 mechanism.

Acylation: As a fundamental transformation, N-acylation involves the reaction of the amine with an acylating agent, like an acyl chloride or an acid anhydride, to form an amide. scielo.org.mx This reaction is highly efficient and is often used to protect the amine group or to synthesize amide-containing target molecules. For instance, the acylation of 2-chloro-5-methoxyaniline with chloroacetyl chloride is a key step in the synthesis of more complex structures. acs.org

Data Tables

Table 1: Representative N-Alkylation Reactions of Analogous 2-Chloro-5-methoxyaniline

| Alkylating Agent | Product | Yield (%) | Reference |

| Methyl iodide | 2-Chloro-5-methoxy-N-methylaniline | 86 | acs.org |

| 2-Bromopropane | 2-Chloro-N-isopropyl-5-methoxyaniline | 93 | acs.org |

| 1-Bromooctane | 2-Chloro-5-methoxy-N-octylaniline | 99 | acs.org |

| (S)-1-Bromo-2-methylbutane | (S)-2-Chloro-5-methoxy-N-(2-methylbutyl)aniline | 81 | acs.org |

Applications of 2 Chloro 5 Ethoxyaniline As a Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The amino group of 2-chloro-5-ethoxyaniline provides a key nucleophilic center for constructing a wide array of nitrogen-containing heterocyclic systems. The electronic effects of the chloro (electron-withdrawing) and ethoxy (electron-donating) substituents can modulate the reactivity of the aniline (B41778) and influence the properties of the final products.

Indole (B1671886) and quinoline (B57606) cores are privileged structures found in numerous natural products and pharmaceuticals. rsc.org this compound is a suitable precursor for creating substituted versions of these important scaffolds through classical and modern synthetic methodologies.

In the Fischer indole synthesis , an arylhydrazine is reacted with an aldehyde or ketone under acidic conditions. While this compound is not a hydrazine (B178648) itself, it can be readily converted to the corresponding hydrazine derivative, which can then undergo cyclization to form a 5-chloro-7-ethoxy-substituted indole. This method is a robust and widely applied strategy for creating diverse indole rings. researchgate.net

For quinoline synthesis, methods like the Combes synthesis or the Doebner-von Miller reaction are employed. These reactions typically involve the condensation of an aniline with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively, under acidic catalysis. google.comgoogle.com By using this compound as the aniline component, chemists can access quinoline derivatives bearing the chloro and ethoxy groups at the 8- and 6-positions of the resulting quinoline ring, respectively. google.comheteroletters.org

Table 1: Synthesis of Indole and Quinoline Scaffolds

| Target Scaffold | Synthetic Method | General Reagents | Role of this compound |

| Substituted Indole | Fischer Indole Synthesis | Aldehyde/Ketone, Acid Catalyst | Serves as precursor to the required arylhydrazine. |

| Substituted Quinoline | Combes Synthesis | β-Diketone, Acid Catalyst | Acts as the core aniline component. |

| Substituted Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated Carbonyl | Acts as the core aniline component. |

Triazine and pyrimidine (B1678525) derivatives are fundamental components of many biologically active compounds. researchgate.netptfarm.pl The synthesis of these six-membered heterocycles often relies on the condensation of amine-containing precursors.

Substituted 1,3,5-triazines can be synthesized from this compound by reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or other triazine precursors. The nucleophilic amino group of the aniline can sequentially displace the chlorine atoms on the triazine ring, allowing for the controlled introduction of one or more substituted anilino groups. cmu.edu

The construction of the pyrimidine ring can be achieved by reacting an amine-containing starting material with precursors that provide the remaining atoms of the ring, such as β-dicarbonyl compounds, malonic esters, or α,β-unsaturated ketones. ptfarm.plresearchgate.net For instance, the reaction of this compound with appropriate reagents can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) systems, which are of interest for their potential biological activities. ptfarm.pl The synthesis often involves initial formation of a substituted aminopyrimidine which is then cyclized further. google.com

Table 2: Synthesis of Triazine and Pyrimidine Derivatives

| Target Scaffold | General Reaction Type | Key Reagents | Function of this compound |

| Substituted 1,3,5-Triazine | Nucleophilic Aromatic Substitution | Cyanuric Chloride | Nucleophile, displacing chloride on the triazine ring. |

| Substituted Pyrimidine | Condensation/Cyclization | β-Dicarbonyls, Malonates | Provides a nitrogen atom for the heterocyclic ring. |

| Fused Pyrimidines | Multi-step Cyclization | Various (e.g., chloromethylpyrimidines) | Building block for substituted aminomethylpyrimidines. ptfarm.pl |

Benzoxazolones are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. upb.ro Their synthesis typically starts from 2-aminophenol (B121084) derivatives. upb.ro While this compound is not a 2-aminophenol, it is a key precursor for other related fused systems. For example, it can be used to synthesize substituted benzoxazoles . A general route involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative; however, related anilines can be used to construct the oxazole (B20620) ring through different synthetic strategies, such as reacting with a precursor that provides the oxygen and second carbon atom. The synthesis of 2-chloro-5-nitrobenzoxazole, for instance, has been documented starting from related nitro compounds, highlighting the utility of substituted aromatics in forming these fused rings. chemicalbook.com

Role in Polymer Chemistry and Material Science

The properties of this compound also make it a valuable monomer in the synthesis of functional polymers. The resulting polymers can possess unique electronic, thermal, and morphological characteristics suitable for advanced applications.

Polyaniline (PANI) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.gov The properties of PANI can be finely tuned by using substituted aniline monomers. The polymerization of this compound, typically through oxidative or electrochemical methods, yields a substituted polyaniline derivative. nih.govresearchgate.net

The presence of the ethoxy group (-OC2H5) generally enhances the solubility and processability of the resulting polymer compared to the parent PANI. researchgate.net The chloro group (-Cl) is electron-withdrawing and can influence the polymer's redox potential and electronic band structure. Copolymers of different anilines, such as aniline and 2-methoxyaniline, have been shown to exhibit distinct electrochemomechanical properties. acs.org Therefore, poly(this compound) and its copolymers are investigated for applications in sensors, electrochromic devices, and corrosion protection coatings. researchgate.netdokumen.pub

Table 3: Influence of Substituents on Polyaniline Properties

| Monomer | Polymer | Influence of Substituents | Potential Applications |

| Aniline | Polyaniline (PANI) | Baseline for conductivity and stability. | General conducting polymer applications. |

| o-Ethoxyaniline | Poly(o-ethoxyaniline) (PEA) | Enhances solubility and processability. researchgate.net | Corrosion protection, nanocomposites. researchgate.net |

| 2-Chloroaniline | Poly(2-chloroaniline) (P2ClAn) | Lower conductivity than PANI but better solubility. researchgate.net | Composites, sensors. researchgate.net |

| This compound | Poly(this compound) | Combines enhanced solubility (ethoxy) with modified electronic properties (chloro). | Functional coatings, advanced composites. |

Beyond conducting polymers, this compound can be incorporated into other advanced polymeric materials, such as polymer blends and nanocomposites, to impart specific functionalities. For example, blending a substituted polyaniline with conventional polymers like polystyrene (PS) or polyacrylonitrile (B21495) (PAN) can create materials with improved thermal stability and mechanical properties. scispace.com

Furthermore, substituted polyanilines can be used to create nanocomposites with materials like carbon nanoparticles or clays. researchgate.netscispace.com A study on Poly(2-chloro-5-methoxyaniline), a close analogue, highlights its use in polyurethane-based nanocomposites. scispace.com These advanced materials leverage the properties of both the polymer matrix and the nano-reinforcement, leading to applications in areas such as electromagnetic interference (EMI) shielding, lightweight structural components, and materials for toxic ion removal. scispace.com

Intermediate in Agrochemical and Dye Synthesis

This compound serves as a crucial intermediate in the synthesis of both agrochemicals and dyes. Its structural features, including the chloro, ethoxy, and amino groups, provide versatile reaction sites for constructing more complex molecules. In the agrochemical industry, this compound is utilized in the development of pesticides and herbicides. chemimpex.com For instance, it can be a precursor in the synthesis of sulfonamides, a class of compounds with known herbicidal activity. The synthesis may involve diazotization of this compound, followed by reaction with sulfur dioxide to form a sulfonyl chloride, which is then reacted with ammonia (B1221849) to produce the sulfonamide. researchgate.net

In the dye industry, this compound is employed in the manufacturing of azo dyes. chemimpex.comgoogle.com These dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used for coloring textiles and paper due to their vibrant colors and good stability. chemimpex.com The synthesis of these dyes typically involves the diazotization of this compound and subsequent coupling with another aromatic compound.

A specific example is its use in creating hetero-bifunctional reactive dyes. These dyes are designed to have improved reactivity and fixation on fabrics like cotton. Research has shown that incorporating an ethoxy group, such as the one present in this compound, into a triazine-based reactive dye can enhance the dye's substantivity and reactivity, leading to higher fixation rates at lower temperatures. researchgate.net

Table 1: Applications of this compound in Synthesis

| Application Area | Role of this compound | Resulting Product Class | Key Synthetic Steps |

|---|---|---|---|

| Agrochemicals | Intermediate | Herbicides (e.g., Sulfonamides) | Diazotization, Reaction with SO2, Amination researchgate.net |

| Dyes | Intermediate | Azo Dyes, Reactive Dyes | Diazotization, Azo Coupling chemimpex.comresearchgate.net |

The substituents on the this compound ring play a significant role in the biological activity and physical properties of the final products, a concept explored through structure-activity relationship (SAR) studies. In the context of agrochemicals and pharmaceuticals, modifying the structure of a lead compound is a common strategy to enhance efficacy, selectivity, and metabolic stability. researchgate.net

For example, in the development of antimalarial agents, SAR studies on quinoline derivatives have demonstrated the importance of the substituents on the aniline ring. While not directly involving this compound, these studies highlight how changes in halogen and alkoxy groups can dramatically affect biological activity. For instance, the position and nature of a halogen on an aryl ring can influence the potency of the compound against resistant parasite strains. nih.gov

In the field of enzyme inhibitors, the substitution pattern on aniline analogs is critical. Studies on phenoxyaniline (B8288346) congeners, which are structurally related to derivatives of this compound, have been used to probe the active sites of metabolic enzymes like cytochrome P450. researchgate.net The electronic and steric properties of the substituents dictate the binding affinity and inhibitory potential of these molecules. The chloro group of this compound, being electron-withdrawing, and the ethoxy group, being electron-donating, can be strategically utilized to fine-tune these interactions.

Research on bis-aryl sulfonamides has shown that the specific positioning of methoxy (B1213986) and chloro substituents on the phenyl ring is crucial for their biological activity. nih.gov The removal or repositioning of these groups can lead to a complete loss of activity, underscoring the precise structural requirements for interaction with the biological target. nih.gov

Table 2: Influence of Substituents in SAR Studies

| Compound Class | Substituent | Effect on Activity/Property | Reference |

|---|---|---|---|

| Antimalarial Quinolines | Halogen (e.g., Cl, F) | Influences potency against resistant strains. | nih.gov |

| Phenoxyaniline Enzyme Inhibitors | Halogen, Alkoxy groups | Dictates binding affinity and inhibitory potential. | researchgate.net |

| Bis-aryl Sulfonamides | Methoxy, Chloro groups | Specific positioning is critical for biological activity. | nih.gov |

Development of Chemical Probes and Tags

This compound and its derivatives are also valuable in the development of chemical probes and tags for biological research. thermofisher.com These tools are designed to interact with specific biological targets, allowing for their visualization, quantification, or functional analysis. The reactivity of the amino group in this compound allows for its conjugation to other molecules, such as fluorescent dyes or affinity labels.

For instance, aniline derivatives are used in the synthesis of photoacoustic probes for in vivo imaging. These probes can be designed to react with specific analytes, such as nitric oxide, leading to a change in their photoacoustic signal. The electronic properties of the aniline ring, influenced by substituents like the chloro and ethoxy groups, can be tuned to optimize the probe's reactivity and spectral properties for deep-tissue imaging. nih.gov

Furthermore, substituted anilines are used to create tag-free photoprobes for target identification. These probes are designed to bind to a specific protein and, upon photoactivation, form a covalent bond, allowing for the identification of the protein target. The design of these probes often involves incorporating a photoreactive group and a binding moiety, where the substituted aniline can serve as a key structural component. beilstein-journals.org

In the context of immunoassays, derivatives of aniline have been employed in the development of probes for techniques like ELISA. thermofisher.com The ability to systematically modify the aniline structure allows for the optimization of probes for specific applications, such as enhancing signal intensity or improving binding specificity. nih.gov

Advanced Spectroscopic and Structural Elucidation for Mechanistic Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule. While specific experimental spectra for 2-Chloro-5-ethoxyaniline are not widely published, the expected characteristic frequencies can be predicted based on data from analogous compounds such as 2-chloro-5-methoxyaniline (B1294355) and other substituted anilines.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). Key functional groups within this compound would produce distinct absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300–3500 cm⁻¹ region. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the ether linkage would produce strong signals in the 1260-1000 cm⁻¹ range. The C-Cl bond stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong signals in the 1400-1600 cm⁻¹ region. The technique is also sensitive to the symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂CH₃ | 2850 - 2980 |

| N-H Bending (Scissoring) | -NH₂ | 1590 - 1650 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Ar-O-CH₂ | 1200 - 1275 |

| Symmetric C-O-C Stretch | Ar-O-CH₂ | 1000 - 1075 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR provides information about the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the ethoxy group. Experimental data for the compound has been reported. google.com The aromatic region would display three signals corresponding to the protons at positions 3, 4, and 6 on the benzene (B151609) ring. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. google.com The amine (-NH₂) protons typically appear as a broad singlet, though its chemical shift can vary with solvent and concentration.

Table 2: Experimental ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H | 7.62 | Doublet (d) | 3.0 | 1H |

| Ar-H | 7.50 | Doublet (d) | 8.7 | 1H |

| Ar-H | 7.15 | Doublet of Doublets (dd) | 3.1, 8.9 | 1H |

| -OCH₂- | 4.09 | Quartet (q) | 7.0 | 2H |

| -CH₃ | 1.45 | Triplet (t) | 6.9 | 3H |

Source: google.com

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has eight unique carbon atoms, which would result in eight distinct signals in the ¹³C NMR spectrum. The carbon attached to the chlorine (C2) and the carbon attached to the amine (C1) would be significantly influenced by these substituents. The carbon attached to the ethoxy group (C5) would appear downfield. The two aliphatic carbons of the ethoxy group would resonate in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures and determining connectivity, which is vital for identifying intermediates and products in reaction pathway studies.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, a COSY spectrum would show cross-peaks connecting coupled aromatic protons. It would also clearly show the correlation between the methylene quartet and the methyl triplet of the ethoxy group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methylene (-OCH₂) protons to the aromatic C5 carbon, confirming the position of the ethoxy group on the ring. It would also show correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes or rotations around single bonds that occur on the NMR timescale. For a molecule like this compound, DNMR could theoretically be used to investigate the rotational barrier around the C1-NH₂ bond. At low temperatures, this rotation might slow sufficiently to cause broadening or splitting of signals for the aromatic protons ortho to the amine group (H6). However, for a small molecule like this, the energy barrier is typically low, and such effects are often not observed under standard experimental conditions. No dynamic NMR studies have been reported for this specific compound.

Mass Spectrometry (HRMS, LC-MS) in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₈H₁₀ClNO), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of intermediates and final products in real-time.

In MS, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable structural information. The presence of a chlorine atom is readily identified by its isotopic signature, which results in two peaks for each chlorine-containing fragment: an M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1.

While specific experimental data for this compound is unavailable, a predicted fragmentation pathway would likely involve:

Loss of an ethyl radical (•C₂H₅) : Cleavage of the ether bond to lose 29 mass units.

Loss of ethylene (B1197577) (C₂H₄) : A common fragmentation for ethyl ethers via a McLafferty-type rearrangement, resulting in the loss of 28 mass units.

Loss of a chlorine radical (•Cl) : Leading to a fragment ion with a mass 35 or 37 units less than the molecular ion.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₈H₁₀ClNO]⁺• | Molecular Ion (M⁺•) | 171/173 |

| [C₆H₅ClNO]⁺• | Loss of ethylene | 143/145 |

| [C₈H₁₀NO]⁺ | Loss of Cl• | 136 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique requires a single, well-ordered crystal of the compound. If a suitable crystal of this compound could be grown, diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov

This data would confirm the planarity of the benzene ring and reveal the conformation of the ethoxy and amine substituents relative to the ring. Furthermore, crystallographic analysis elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which dictates the packing of molecules in the solid state. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Intermolecular Interactions and Crystal Packing

The crystal structure of 2-chloro-5-nitroaniline (B146338) reveals a molecule that is nearly planar. In this configuration, the non-hydrogen atoms show only slight deviation from the mean plane of the molecule. This planarity is a critical factor in facilitating efficient crystal packing.

In the case of this compound, the amine group can act as a hydrogen bond donor, similar to 2-chloro-5-nitroaniline. The ethoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. Therefore, it is reasonable to anticipate the presence of N—H⋯O hydrogen bonds in the crystal structure of this compound. However, the absence of a nitro group means that N—H⋯N bonds would not be present. The flexible ethyl group of the ethoxy substituent may also influence the crystal packing by introducing a degree of conformational variability, which could lead to a different packing arrangement compared to the rigid nitro group.

Below are the crystallographic data for the analogous compound, 2-chloro-5-nitroaniline, which can serve as a reference for understanding the potential crystal system and unit cell parameters for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.6233 (10) |

| b (Å) | 3.7445 (3) |

| c (Å) | 13.6420 (9) |

| β (°) | 91.768 (5) |

| Volume (ų) | 695.58 (9) |

| Z | 4 |

The following table details the hydrogen bond geometry observed in the crystal structure of 2-chloro-5-nitroaniline. Similar interactions, particularly N—H⋯O bonds, are anticipated in the crystal structure of this compound.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N2—H2A···O1(i) | 0.85 (2) | 2.33 (2) | 3.1521 (18) | 163.2 (19) |

| N2—H2B···N2(ii) | 0.88 (3) | 2.44 (2) | 3.1452 (19) | 137.4 (18) |

Symmetry codes: (i) −x+1, −y+1, −z+1; (ii) −x+3/2, y−1/2, −z+3/2. chemsrc.com

Theoretical and Computational Chemistry of 2 Chloro 5 Ethoxyaniline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an essential tool for understanding the properties of molecules like 2-Chloro-5-ethoxyaniline. worldscientific.comresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties. worldscientific.comresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. irjweb.comijrte.org

For aniline (B41778) derivatives, the HOMO is typically localized on the aniline moiety, which acts as the electron donor, while the LUMO is distributed across the acceptor parts of the molecule. rsc.org In a study on the closely related compound 5-chloro-ortho-methoxyaniline (5COMA), DFT calculations were used to determine these properties. researchgate.net The calculated HOMO and LUMO energies reveal that charge transfer occurs within the molecule. researchgate.net These calculations provide key reactivity indicators such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which offer a quantitative measure of the molecule's stability and reactivity. researchgate.netirjweb.com

Table 1: Calculated Quantum Chemical Parameters for 5-Chloro-ortho-methoxyaniline (as an analogue for this compound)

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.78 | Indicates the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 | Indicates the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 4.55 | Reflects chemical reactivity and stability. irjweb.com |

| Ionization Potential | I | 5.78 | The energy required to remove an electron. |

| Electron Affinity | A | 1.23 | The energy released when an electron is added. |

| Global Hardness | η | 2.275 | Measures resistance to change in electron distribution. irjweb.com |

| Global Softness | S | 0.439 | The reciprocal of hardness, indicating reactivity. |

| Electronegativity | χ | 3.505 | The power of an atom to attract electrons. |

| Chemical Potential | μ | -3.505 | The negative of electronegativity. irjweb.com |

| Electrophilicity Index | ω | 2.698 | A measure of energy lowering upon accepting electrons. |

Data derived from DFT/B3LYP/6-311G** calculations on 5-chloro-ortho-methoxyaniline. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ijrte.orgaip.org The MEP map uses a color scale to represent different electrostatic potential values. Regions with a negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with a positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. ijrte.orgaip.org Green areas represent neutral or zero potential regions. aip.org

For this compound, the MEP analysis is expected to show a negative potential around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group due to their lone pairs of electrons, making them potential sites for electrophilic interaction. The aromatic ring will exhibit varied potentials, while the hydrogen atoms of the amino group will show a positive potential, indicating their susceptibility to nucleophilic attack. DFT calculations on the analogous 5-chloro-ortho-methoxyaniline confirm these general features. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electronic wavefunction into Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. uni-muenchen.dewisc.edu This method is particularly useful for analyzing hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. materialsciencejournal.org

Table 2: Key Hyperconjugative Interactions and Stabilization Energies (E(2)) Expected for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N | π*(C-C)ring | High | Lone pair delocalization into the aromatic ring. |

| LP(1) O | π*(C-C)ring | Moderate | Lone pair delocalization from the ethoxy group. |

| LP(1) Cl | σ*(C-C)ring | Low-Moderate | Contribution from the chlorine substituent. |

| π(C-C)ring | π*(C-C)ring | High | π-electron delocalization within the aromatic system. |

LP denotes a lone pair. The specific energy values would require a dedicated NBO calculation for the exact molecule, but the relative strengths are based on general principles and studies of similar aniline derivatives. researchgate.netmaterialsciencejournal.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reaction mechanisms. By calculating the potential energy surface (PES) for a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, acting as the critical bottleneck between reactants and products. frontiersin.org Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or condensation reactions, transition state analysis can distinguish between different possible mechanisms, for example, a concerted (one-step) or a stepwise (multi-step) pathway. frontiersin.orgnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Studies on related anilines show how substituents can influence the stability of these transition states and, consequently, the reaction outcome. scispace.com For instance, in a hypothetical SNAr reaction, computational analysis could model the transition state for the addition of a nucleophile to the aromatic ring, providing insight into the regioselectivity and kinetics of the process. nih.gov

Once a transition state has been located, its connection to the intended reactants and products must be confirmed. This is achieved through Reaction Coordinate Mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations. researchgate.netarxiv.org An IRC calculation follows the path of steepest descent from the transition state structure down to the energy minima of the reactants on one side and the products on the other. researchgate.net

This mapping provides a continuous view of the geometric and energetic changes that occur throughout the reaction. For more complex systems, advanced techniques like the reaction-coordinate mapping method can simplify the problem by focusing on a key collective environmental coordinate, allowing for the study of dynamics even in strongly coupled environments. arxiv.org For a reaction involving this compound, an IRC calculation would trace the entire pathway, for example, from the approach of a reactant, through the transition state, to the formation of the final product, thus providing a complete and dynamic picture of the reaction mechanism.

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic properties of molecules like this compound. These methods can provide data that complements and aids in the interpretation of experimental spectra.

Vibrational Frequency Calculations

For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be a standard approach. nih.gov These calculations yield a set of normal modes of vibration, each with a corresponding frequency. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the theoretical models, thereby improving agreement with experimental data. derpharmachemica.com

A computational study on a related compound, 5-chloro-ortho-methoxyaniline (5COMA), demonstrated the use of DFT to evaluate fundamental vibrational frequencies. researchgate.netresearchgate.net In such an analysis, the calculated vibrational modes are assigned to specific bond stretches, bends, and torsions within the molecule. For this compound, one would expect to identify characteristic vibrational modes for the N-H stretches of the amine group, C-H stretches of the aromatic ring and the ethoxy group, C-O and C-N stretching vibrations, and the C-Cl stretching mode.

Although specific calculated data for this compound is not available, a hypothetical data table based on typical computational outputs for similar aromatic compounds is presented below to illustrate the expected format and nature of the findings.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Mode Number | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| 1 | N-H asymmetric stretch | 3550 | 3426 |

| 2 | N-H symmetric stretch | 3450 | 3328 |

| 3 | Aromatic C-H stretch | 3100-3000 | 2992-2895 |

| 4 | Aliphatic C-H stretch | 2980-2850 | 2876-2750 |

| 5 | C=C aromatic ring stretch | 1600-1450 | 1544-1399 |

| 6 | C-N stretch | 1350 | 1302 |

| 7 | C-O stretch (ethoxy) | 1250 | 1206 |

| 8 | C-Cl stretch | 700 | 675 |

Note: These are illustrative values and are not based on actual calculations for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts, which is highly valuable for assigning experimental spectra and confirming molecular structures.

The prediction of NMR chemical shifts is typically carried out using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The accuracy of these predictions is sensitive to the chosen level of theory, basis set, and the treatment of solvent effects. uni-muenchen.de For instance, studies on substituted anilines have shown that incorporating solvation effects through computational models improves the accuracy of predictions. nih.gov

A computational analysis of this compound would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

While specific predicted NMR data for this compound is absent from the literature, a hypothetical table of predicted chemical shifts is provided below for illustrative purposes.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | 145.0 |

| C2-Cl | - | 118.0 |

| C3-H | 6.80 | 115.5 |

| C4-H | 7.10 | 129.0 |

| C5-O | - | 158.0 |

| C6-H | 6.70 | 114.0 |

| NH₂ | 3.80 | - |

| O-CH₂ | 4.05 | 63.5 |

| CH₂-CH₃ | 1.40 | 15.0 |

Note: These are illustrative values and are not based on actual calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of flexible molecules like this compound. The ethoxy group, in particular, has rotational freedom around the C-O bond, which can lead to different stable conformations.

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. rsc.org This allows for the exploration of different energy minima on the potential energy surface, providing insights into the preferred conformations and the energy barriers between them. Such simulations are particularly useful for understanding how the molecule might behave in a solution or interact with other molecules. For example, a study on a different ethoxy-substituted compound performed potential energy surface (PES) scans to investigate conformational stability by rotating around key torsion angles. researchgate.net

For this compound, an MD simulation could reveal the most populated conformational states of the ethoxy group relative to the aniline ring. This information is valuable for a more complete understanding of the molecule's three-dimensional structure and its influence on its chemical and physical properties. However, no specific molecular dynamics studies for this compound have been reported in the reviewed literature.

Environmental Fate and Transformation Studies Excluding Toxicology

Photodegradation Pathways

Photodegradation is a primary mechanism for the removal of anilines from sunlit aquatic environments. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing agents naturally present in water, such as dissolved organic matter (humic and fulvic acids).

Research on various chloroanilines demonstrates that photolysis is a significant degradation route. who.int For instance, the phototransformation half-life of 4-chloroaniline (B138754) in surface water can be as short as a few hours. nih.gov The rate of degradation is often lower in natural waters compared to distilled water, a phenomenon attributed to the quenching effect of humic substances on the molecule's excited states. nih.gov

The mechanism of photodegradation for aniline (B41778) derivatives often involves the generation of highly reactive hydroxyl radicals (•OH). researchgate.net These radicals can attack the aromatic ring, leading to a series of intermediate products. For aniline, identified intermediates include aminophenol, hydroquinone, and nitrobenzene (B124822). researchgate.netmdpi.com For chlorinated anilines, degradation can proceed via hydroxylation and subsequent ring cleavage. For example, the TiO2-catalyzed photodegradation of 4-chloroaniline has been shown to produce intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, and phenol. mdpi.com The position and nature of substituents (e.g., chloro-, methoxy-, ethoxy-) influence the electron distribution in the aromatic ring and, consequently, the rates and pathways of photodegradation. nih.govmdpi.com The ethoxy group on 2-Chloro-5-ethoxyaniline, being an electron-donating group, is expected to influence its photoreactivity.

| Compound | Half-life (t½) | Conditions | Reference |

| 4-Chloroaniline | 0.4 hours | Illuminated US surface water (summer) | nih.gov |

| Aniline | 2 - 125 hours | Estuarine surface water | |

| 2,4-Dichloroaniline | 2 - 125 hours | Estuarine surface water | |

| 3,4-Dichloroaniline | several days to months | Aquatic environment | mdpi.com |

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is a critical process determining the fate of anilines in soil and water, though its efficiency is highly dependent on the specific compound structure and environmental conditions. Chloroanilines are generally considered to be biodegradable, but the process can be slow, and some derivatives are classified as persistent organic pollutants. ijcrar.comacs.orgwaterquality.gov.au

Microorganisms capable of degrading aniline and its chlorinated derivatives have been isolated from various environments, including industrial sludge and contaminated soils. nih.govsciepub.com Bacterial strains such as Delftia tsuruhatensis and Comamonas testosteroni, as well as consortia containing Bacillus and Rhodococcus species, have demonstrated the ability to utilize chloroanilines as a source of carbon and nitrogen. ijcrar.comsciepub.combiorxiv.org

The most common aerobic biodegradation pathway for anilines involves an initial attack by a dioxygenase enzyme. biorxiv.org This enzyme incorporates two oxygen atoms into the aromatic ring, typically forming a catechol or a substituted catechol intermediate. This intermediate then undergoes ring cleavage, usually via an ortho- or meta-cleavage pathway, breaking down the aromatic structure into aliphatic compounds that can be funneled into central metabolic pathways. jst.go.jpnih.gov Under anaerobic conditions, different mechanisms, such as reductive deamination (the removal of the amino group), have been observed for dihaloanilines. oup.com

The presence of substituents significantly affects biodegradability. The chlorine atom and the ethoxy group on this compound will influence its susceptibility to microbial attack. The presence of additional nutrient sources, such as other forms of nitrogen, can sometimes enhance the rate of biodegradation. ijcrar.comresearchgate.net

| Microorganism / Consortium | Substrate(s) Degraded | Environmental Matrix | Reference |

| Dietzia natronolimnaea JQ-AN | Aniline | Industrial wastewater | nih.gov |

| Delftia tsuruhatensis H1 | 2-Chloroaniline, 3-Chloroaniline, 4-Chloroaniline | Not specified | ijcrar.com |

| Comamonas testosteroni | 3-Chloroaniline | Activated sludge | sciepub.com |

| Rhodococcus ruber R1 | Aniline | Not specified | biorxiv.org |

| Bacillus species consortium | Aniline, 4-Chloroaniline, 2,4-Dichloroaniline | Oil-contaminated soil | ijcrar.comresearchgate.net |

| Rhodococcus sp. (anaerobic) | 3,4-Dihaloanilines | Nitrate-reducing culture | oup.com |

Chemical Transformation in Water and Soil Systems

Beyond photodegradation and biodegradation, anilines undergo abiotic chemical transformations, particularly in soil environments. Hydrolysis, the reaction with water, is not considered a significant degradation pathway for chloroanilines under typical environmental pH ranges due to the stability of the aromatic amine structure. nih.govasianpubs.org

The most significant abiotic process for anilines in soil is their interaction with soil organic matter and mineral surfaces. nih.gov This interaction involves both reversible sorption and irreversible binding. The behavior is pH-dependent due to the basicity of the amine group. At a pH below its pKa, the aniline derivative will be protonated, forming a cation that can be reversibly sorbed to negatively charged soil colloids (clay minerals and organic matter) through cation exchange. epa.gov

Irreversible binding is a key transformation pathway that reduces the bioavailability and mobility of anilines. psu.edu This process is often catalyzed by soil minerals, such as manganese and iron oxides, and clay surfaces. These surfaces can oxidize the aniline molecule to a reactive radical cation. psu.edu These radicals can then couple with each other to form dimers and higher oligomers, or they can form strong covalent bonds with functional groups (e.g., quinones) within the soil's humic substance matrix. nih.govpsu.edu This strong binding sequesters the aniline derivative, making it less available for transport or degradation.

| Transformation Process | Environmental Matrix | Description | Reference |

| Sorption (Cation Exchange) | Soil, Sediment | Reversible sorption of the protonated amine cation to negatively charged soil colloids. Process is pH-dependent. | epa.gov |

| Irreversible Binding / Covalent Bonding | Soil Organic Matter | Mineral-catalyzed oxidation to radical cations, followed by covalent bond formation with humic substances (e.g., quinone moieties). | nih.govpsu.edu |

| Oxidative Coupling (Dimerization/Polymerization) | Soil Mineral Surfaces | Oxidation of aniline molecules to radical cations which then couple to form dimers, trimers, and larger polymers. | psu.edu |

| Hydrolysis | Water | Generally not a significant degradation pathway for chloroanilines under environmental conditions. | nih.govasianpubs.org |

Future Research Directions and Emerging Applications

Development of Asymmetric Syntheses

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. rsc.orgfrontiersin.org For derivatives of 2-Chloro-5-ethoxyaniline, the development of asymmetric synthetic routes is a key area of future research. The introduction of stereogenic centers can profoundly influence the biological activity and material properties of the resulting compounds.

Current research in asymmetric synthesis often focuses on the use of chiral catalysts to control the stereochemical outcome of reactions. chiralpedia.com Future efforts concerning this compound derivatives will likely involve the application of organocatalysis, transition-metal catalysis, and biocatalysis to achieve high enantioselectivity. chiralpedia.com For instance, the development of chiral Brønsted acids could enable the enantioselective protonation of prochiral intermediates derived from this compound, a strategy that has proven successful for the synthesis of other chiral chloroamines. nih.gov

| Catalytic Approach | Potential Application to this compound Derivatives | Desired Outcome |

| Organocatalysis | Enantioselective functionalization of the aniline (B41778) nucleus or side chains. | Access to enantiopure building blocks for pharmaceuticals. |

| Transition-Metal Catalysis | Asymmetric cross-coupling reactions to introduce chiral substituents. | Creation of novel chiral ligands and materials. |

| Biocatalysis | Enzymatic resolution of racemic mixtures or stereoselective synthesis. | Greener and more efficient production of single-enantiomer compounds. |

The successful development of these asymmetric syntheses will provide access to a wider range of structurally complex and stereochemically defined molecules, thereby expanding the potential applications of this compound in various fields.

Integration into High-Throughput Synthesis Platforms

High-throughput synthesis is a powerful tool for accelerating the discovery of new molecules with desired properties. The integration of this compound into such platforms would enable the rapid generation of large libraries of derivatives for screening in drug discovery and materials science.

Future research in this area will focus on adapting existing high-throughput technologies to accommodate the specific reactivity of this compound. This may involve the development of novel solid-phase or solution-phase synthetic methodologies that are amenable to automation. The use of robotic systems for parallel synthesis and purification will be crucial for efficiently exploring the chemical space around this scaffold.

Exploration of Advanced Catalytic Transformations

The functionalization of the this compound core through advanced catalytic transformations is a promising avenue for future research. The presence of the chloro, ethoxy, and amino groups provides multiple handles for a variety of chemical modifications.

Recent advances in catalysis, such as photoredox catalysis and dual catalytic systems, offer new possibilities for the transformation of anilines. frontiersin.org For example, visible-light-induced reactions could enable the N-formylation of this compound under mild, solvent-free conditions. tandfonline.com Furthermore, metal-free catalytic systems are being developed for the conversion of anilines to other functional groups, which could provide more environmentally friendly synthetic routes. nih.gov The exploration of enzymatic catalysis also presents an exciting frontier for the selective modification of this compound. researchgate.net

| Catalytic Method | Potential Transformation of this compound | Significance |

| Photocatalysis | Selective C-H functionalization or cross-coupling reactions. | Access to novel derivatives with unique electronic properties. |

| Metal-Free Catalysis | Conversion of the amino group to other functionalities. | Development of greener and more sustainable synthetic processes. |

| Biocatalysis | Regio- and stereoselective modifications of the aromatic ring. | Synthesis of complex natural product analogues. |

Applications in Next-Generation Functional Materials

Substituted anilines are valuable building blocks for the synthesis of functional organic materials. The unique electronic and structural features of this compound make it an attractive candidate for incorporation into next-generation materials with applications in electronics and sensing.

One promising area is the development of conjugated polymers for organic electronics. nih.govnih.gov The incorporation of this compound as a monomeric unit could lead to polymers with tailored electronic properties, such as high charge carrier mobility and specific light absorption characteristics. researchgate.net These materials could find use in organic thin-film transistors, organic light-emitting diodes, and organic photovoltaic devices.

Furthermore, polymers derived from this compound could be utilized in the fabrication of chemical sensors. The electrical properties of polyaniline-based materials are known to be sensitive to their chemical environment, making them suitable for detecting various analytes. rsc.org The specific substituents on the this compound monomer could be tuned to enhance the selectivity and sensitivity of these sensors. rsc.org

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are becoming increasingly important tools in the design of new molecules with specific properties. tandfonline.comnih.gov For this compound, computational methods can be employed to predict the reactivity of different positions on the aromatic ring and to design novel derivatives with tailored electronic and steric properties.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and its derivatives, providing insights into their reactivity in various chemical transformations. article4pub.com For example, computational studies can predict the susceptibility of the aromatic ring to nucleophilic or electrophilic attack, guiding the development of new synthetic methodologies. tandfonline.com Furthermore, computational modeling can be used to predict the pharmacokinetic profiles of potential drug candidates derived from this compound, aiding in the early stages of drug discovery. nih.gov The use of computational tools can also help in understanding and predicting the one-electron oxidation potentials of substituted anilines, which is crucial for their application in organic electronics. umn.edu

| Computational Method | Application to this compound | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. | Reactivity, spectral properties, and electronic characteristics. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Potential therapeutic applications and toxicity. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of polymers and materials. | Morphological and charge transport properties of derived materials. |

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Explore catalytic systems (e.g., CuI nanoparticles) for milder reaction conditions and reduced waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.